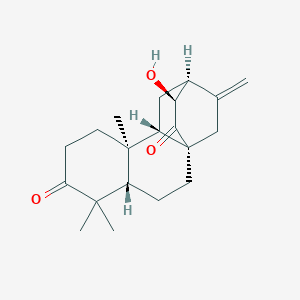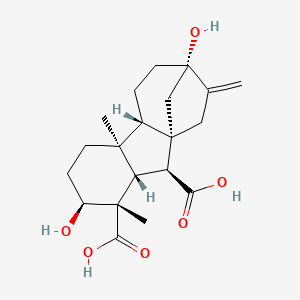
19-Hydroxyicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-hydroxyicosanoic acid is an (omega-1)-hydroxy fatty acid that is icosanoic acid (arachidic acid) in which a hydrogen at position 19 has been replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid, a straight-chain saturated fatty acid, a secondary alcohol and a long-chain fatty acid. It is a conjugate acid of a 19-hydroxyicosanoate.
Applications De Recherche Scientifique
Vascular Sensitization and Hypertension
- 19-Hydroxyeicosatetraenoic acid (19-HETE) acts as an antagonist to 20-HETE, a vasoconstrictor. Research has shown its potential in normalizing blood pressure in specific hypertensive conditions (Dakarapu et al., 2019).
Role in Renal Function
- Studies indicate that 19-HETE is involved in regulating renal microvascular 20-HETE levels, essential for renal circulation and electrolyte excretion (Carroll et al., 2001).
Cerebral Vascular Function
- As a cytochrome P450 eicosanoid, 19-HETE contributes to cerebral blood flow regulation and has potential therapeutic targets for cerebral vascular diseases (Imig et al., 2011).
Vasorelaxation and Platelet Inhibition
- 19-HETE induces vasorelaxation and inhibits platelet aggregation, offering potential therapeutic benefits for cardiovascular conditions (Tunaru et al., 2016).
Role in Inflammatory Response
- In the context of COVID-19, eicosanoids like 19-HETE may play a role in modulating inflammation and endoplasmic reticulum stress, suggesting potential therapeutic applications (Hammock et al., 2020).
Renal and Cardiovascular Diseases
- Cytochrome P450 metabolites, including 19-HETE, are implicated in the regulation of renal tubular and vascular function, affecting blood pressure and kidney health (Fan et al., 2017).
Cardiac Hypertrophy
- Research suggests that 19-HETE can protect against angiotensin II-induced cardiac hypertrophy, indicating its potential cardioprotective role (Elkhatali et al., 2015).
Glomerular Filtration in Chronic Kidney Disease
- Studies correlate urinary excretion of 19-HETE with glomerular filtration rates, suggesting its role in the pathogenesis of chronic kidney disease (Dreisbach et al., 2013).
Vascular Effects and Blood Pressure Regulation
- 19-HETE's interaction with hormonal systems like angiotensin II and endothelin highlights its significance in blood pressure regulation and renal function (Mcgiff & Quilley, 2001).
Breast Cancer Biomarkers
- Levels of 19-HETE in plasma and tumor tissues of breast cancer models indicate its potential as a biomarker for diagnosis and treatment (Chen et al., 2020).
Propriétés
Nom du produit |
19-Hydroxyicosanoic acid |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
19-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) |
Clé InChI |
NRYRXKPIZDFLGD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)
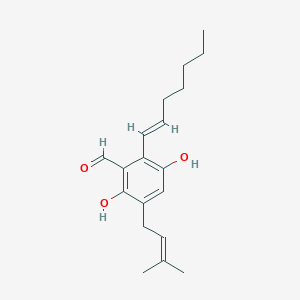
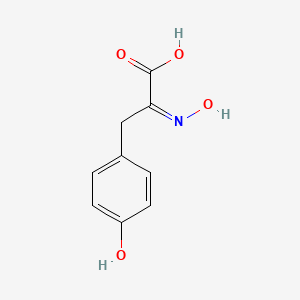
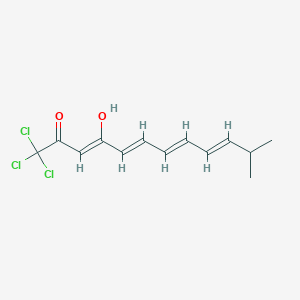


![(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one](/img/structure/B1254353.png)
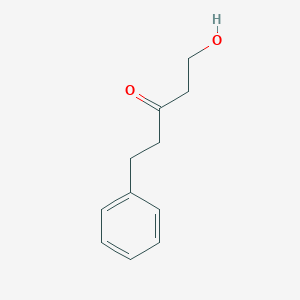
![(6R)-1,6,11-trihydroxy-8-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1254355.png)
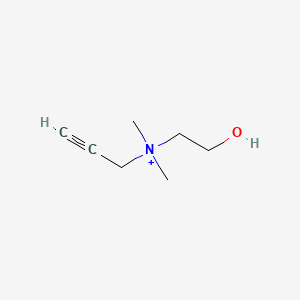
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)
